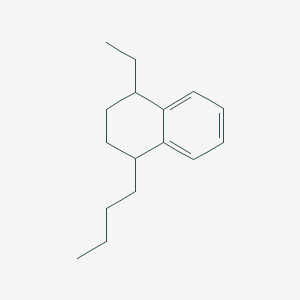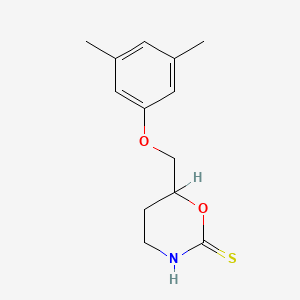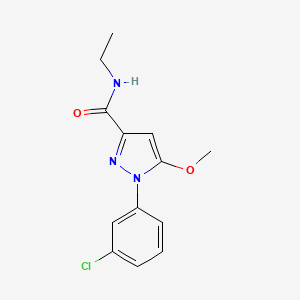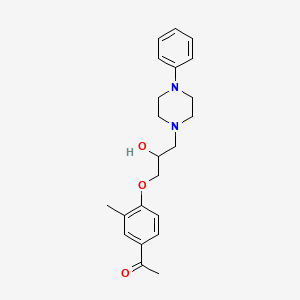
1-(4-Acetyl-2-methylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Acetyl-2-methylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetyl-2-methylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol likely involves multiple steps, including the formation of the phenoxy and piperazinyl moieties, followed by their coupling. Typical reaction conditions might include:
Reagents: Acetyl chloride, methylphenol, phenylpiperazine, and propanol derivatives.
Catalysts: Acid or base catalysts to facilitate the reactions.
Solvents: Organic solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
1-(4-Acetyl-2-methylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol may undergo various chemical reactions, including:
Oxidation: To form corresponding ketones or carboxylic acids.
Reduction: To convert ketones to alcohols.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
1-(4-Acetyl-2-methylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol could have several scientific research applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential interactions with biological targets, such as enzymes or receptors.
Medicine: Possible therapeutic applications, including as a drug candidate.
Industry: Use in the synthesis of materials with specific properties.
作用機序
The mechanism of action for 1-(4-Acetyl-2-methylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol would involve its interaction with molecular targets, such as proteins or nucleic acids. The pathways involved might include:
Binding to receptors: Modulating their activity.
Enzyme inhibition: Preventing specific biochemical reactions.
Signal transduction: Affecting cellular communication pathways.
類似化合物との比較
Similar Compounds
- 1-(4-Acetylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol
- 1-(2-Methylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol
- 1-(4-Acetyl-2-methylphenoxy)-3-(4-methylpiperazinyl)propan-2-ol
Uniqueness
1-(4-Acetyl-2-methylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol’s uniqueness lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
63990-50-1 |
|---|---|
分子式 |
C22H28N2O3 |
分子量 |
368.5 g/mol |
IUPAC名 |
1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]-3-methylphenyl]ethanone |
InChI |
InChI=1S/C22H28N2O3/c1-17-14-19(18(2)25)8-9-22(17)27-16-21(26)15-23-10-12-24(13-11-23)20-6-4-3-5-7-20/h3-9,14,21,26H,10-13,15-16H2,1-2H3 |
InChIキー |
WMHPFELNGHYGPL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)C)OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


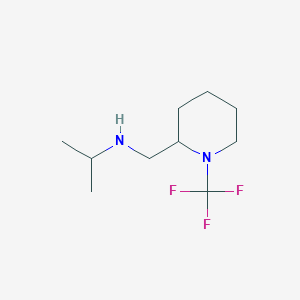


![1-Ethyl-2-[(methylsulfanyl)methyl]benzene](/img/structure/B13957489.png)

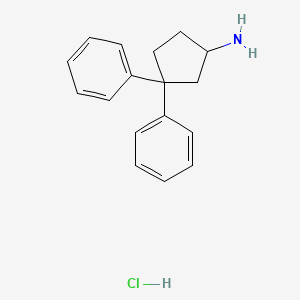
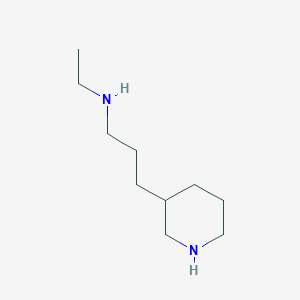
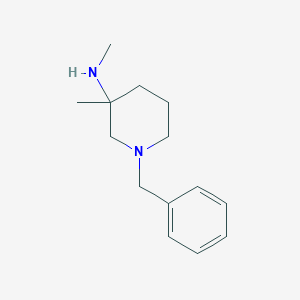
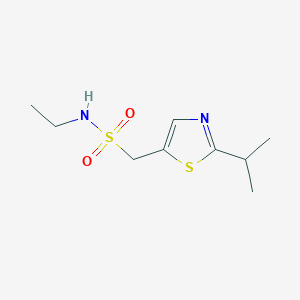
![2,3-Diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13957514.png)
